molecular formula C11H12O2 B8442957 2-Methylcarboxyindane

2-Methylcarboxyindane

Cat. No.: B8442957
M. Wt: 176.21 g/mol
InChI Key: MFAKEKRGZQMXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylcarboxyindane is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-methyl-2,3-dihydro-1H-indene-1-carboxylic acid

InChI

InChI=1S/C11H12O2/c1-7-6-8-4-2-3-5-9(8)10(7)11(12)13/h2-5,7,10H,6H2,1H3,(H,12,13)

InChI Key

MFAKEKRGZQMXEW-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2C1C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of α,α′-dibromo-o-xylene (203.51 g, 0.77 mol) in 1.5 l of ether is added to a solution of diethyl malonate (127 g, 0.79 mol), sodium methoxide (314 ml, 1.70 mol), ethanol (100 ml) and ether (500 ml). The mixture is refluxed for 5 hours, then filtered, and finally concentrated. The residue is taken up in 500 ml of water. 173 g of potassium hydroxide are added, and the mixture is refluxed for 18 hours. The reaction medium is poured into a hydrochloric acid solution and the precipitate formed is filtered off by suction and then dried. The solid obtained is maintained at 200° C. for 20 minutes and the new solid obtained is recrystallised from 400 ml of heptane. The crystals obtained are taken up in 400 ml of methanol and, after 5 drops of concentrated sulfuric acid have been added, the mixture is refluxed for 4 hours and then concentrated. The residue is dissolved in 600 ml of ether. This ether phase is washed with saturated sodium bicarbonate solution and saturated sodium chloride solution and then dried over sodium sulfate and concentrated, giving 73.6 g (54%) of a clear oil.
Quantity
203.51 g
Type
reactant
Reaction Step One
Quantity
127 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
314 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
54%

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